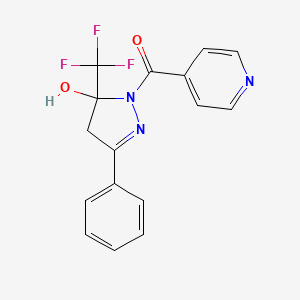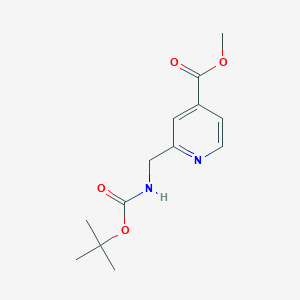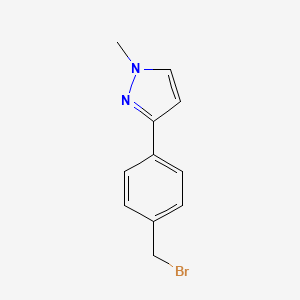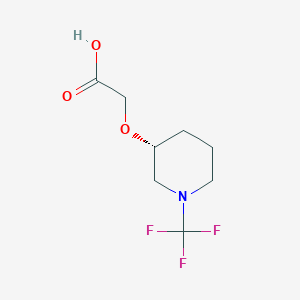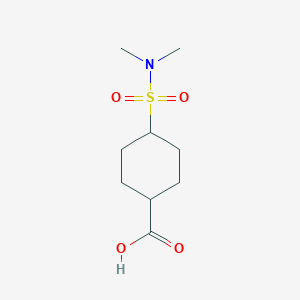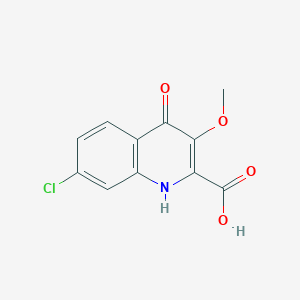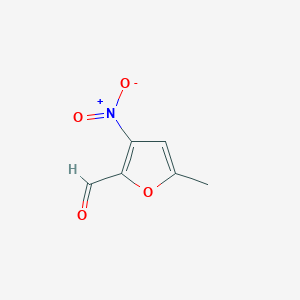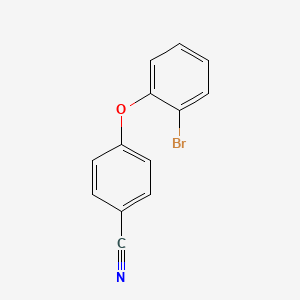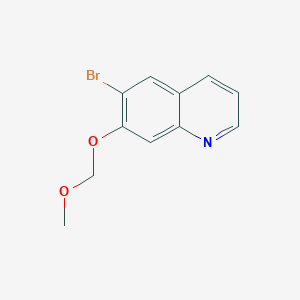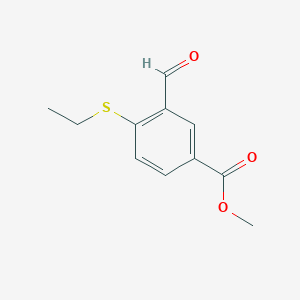
2-chloro-1H-imidazole-4,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound that features an imidazole ring substituted with a chlorine atom and two cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1H-imidazole-4,5-dicarbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry techniques to enhance sustainability. These methods may include microwave irradiation, ultrasound irradiation, and ball milling, which offer high yields, low waste, and reduced energy consumption .
化学反应分析
Types of Reactions
2-chloro-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyano imidazoles, while substitution reactions can produce a variety of substituted imidazole derivatives .
科学研究应用
2-chloro-1H-imidazole-4,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of materials with specific properties, such as dyes for solar cells and other optical applications
作用机制
The mechanism of action of 2-chloro-1H-imidazole-4,5-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-aryl-4,5-dicarbonitrile imidazoles: These compounds share a similar imidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
4,5-dicyanoimidazole: This compound lacks the chlorine atom present in 2-chloro-1H-imidazole-4,5-dicarbonitrile, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chlorine and cyano groups on the imidazole ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
属性
分子式 |
C5HClN4 |
|---|---|
分子量 |
152.54 g/mol |
IUPAC 名称 |
2-chloro-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5HClN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10) |
InChI 键 |
CHJQRXBVFITGJU-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(N=C(N1)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


